molecular formula C11H14N2O4 B14370792 2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide CAS No. 90074-86-5

2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide

Katalognummer: B14370792
CAS-Nummer: 90074-86-5
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: XKNNHSXRVUMSMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide is an organic compound with a complex structure that includes both amide and ether functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide typically involves the reaction of 2-hydroxyethylamine with a benzoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-Hydroxyethyl(methyl)amino]ethanol
  • N,N-Bis(2-hydroxyethyl)ethylenediamine
  • 2,2’-Iminodiethanol

Uniqueness

2-{2-[(2-Hydroxyethyl)amino]-2-oxoethoxy}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both amide and ether functionalities, allowing it to participate in a wider range of chemical reactions and interact with diverse molecular targets .

Eigenschaften

CAS-Nummer

90074-86-5

Molekularformel

C11H14N2O4

Molekulargewicht

238.24 g/mol

IUPAC-Name

2-[2-(2-hydroxyethylamino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C11H14N2O4/c12-11(16)8-3-1-2-4-9(8)17-7-10(15)13-5-6-14/h1-4,14H,5-7H2,(H2,12,16)(H,13,15)

InChI-Schlüssel

XKNNHSXRVUMSMJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.